molecular formula C17H18N2O3 B11697976 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11697976
M. Wt: 298.34 g/mol
InChI Key: WHIPLJNAQZZJNK-LDADJPATSA-N
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Description

N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-phenylacetohydrazide (hereafter referred to as the target compound) is a Schiff base derivative synthesized via condensation of 2-phenylacetohydrazide with 3,4-dimethoxybenzaldehyde. Key characteristics include:

  • Yield: 92% (indicating high synthetic efficiency) .
  • Melting Point: 177–180°C .
  • Structural Features: A hydrazide backbone with a 3,4-dimethoxyphenyl imine group and a phenylacetate moiety.
    Its spectral data (NMR, HRMS) confirm the E-configuration of the imine bond and the presence of two distinct rotamers due to restricted rotation around the C–N bond .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C17H18N2O3/c1-21-15-9-8-14(10-16(15)22-2)12-18-19-17(20)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20)/b18-12+

InChI Key

WHIPLJNAQZZJNK-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 3,4-dimethoxybenzaldehyde and 2-phenylacetohydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields the corresponding amine derivative.

    Substitution: Results in various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Properties of Analogous Hydrazides
Compound Name Substituents Yield (%) MP (°C) IR (C=O, cm⁻¹) Molecular Weight Reference
Target Compound 3,4-dimethoxyphenyl, phenyl 92 177–180 1671 (amide I) 326.34 (C₁₇H₁₈N₂O₃)
N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide (4i) 3,4-dimethoxyphenyl, coumarin-amino 78 267–270 1735 (C=O) 382.78 (C₂₀H₁₈N₂O₅)
N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide 3-ethoxy-4-hydroxyphenyl, diphenyl N/A N/A N/A 374.43 (C₂₃H₂₂N₂O₃)
N'-[(E)-(4-Methylphenyl)methylidene]-2-[4-(trifluoromethyl)phenoxy]acetohydrazide 4-methylphenyl, CF₃-phenoxy N/A N/A N/A 336.31 (C₁₇H₁₅F₃N₂O₂)

Key Observations :

  • The target compound exhibits a lower melting point than 4i (177–180°C vs. 267–270°C), likely due to reduced crystallinity from the flexible phenylacetate group versus the rigid coumarin ring in 4i .
  • Electron-withdrawing groups (e.g., CF₃ in ) lower basicity of the imine nitrogen, altering reactivity in cyclization reactions compared to electron-donating methoxy groups in the target compound .
Table 2: Reaction Conditions and Outcomes
Compound Reactants Catalyst/Solvent Product Type Yield (%) Reference
Target Compound 2-Phenylacetohydrazide + 3,4-dimethoxybenzaldehyde Ethanol, acetic acid Schiff base 92
2-Amino-N'-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbohydrazide (13) 2-Amino-6-methylchromone-3-carboxaldehyde + N'-[(3,4-dimethoxyphenyl)methylidene]-2-cyanoacetohydrazide Piperidine, EtOH Chromenopyridine 71
6-(3,4-Dichlorophenyl)-2-methyl-N'-((E)-(3,4,5-trimethoxyphenyl)methylidene)pyridine-3-carbohydrazide (5a) Pyridinecarbohydrazide + 3,4,5-trimethoxybenzaldehyde Acetic acid, ethanol Pyridine Schiff base 65–85

Key Observations :

  • The target compound is synthesized under mild conditions (reflux in ethanol), whereas chromenopyridine derivatives (e.g., compound 13) require harsher conditions (prolonged reflux with piperidine) .

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